molecular formula C41H41N3O3 B12280890 1-(1-Boc-4-piperidyl)-3-[2-(1-trityl-4-imidazolyl)phenyl]-2-propen-1-one

1-(1-Boc-4-piperidyl)-3-[2-(1-trityl-4-imidazolyl)phenyl]-2-propen-1-one

Cat. No.: B12280890
M. Wt: 623.8 g/mol
InChI Key: QCANIPSWTNCRNV-WCWDXBQESA-N
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Description

1-(1-Boc-4-piperidyl)-3-[2-(1-trityl-4-imidazolyl)phenyl]-2-propen-1-one is a complex organic compound that features a piperidine ring, an imidazole ring, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Boc-4-piperidyl)-3-[2-(1-trityl-4-imidazolyl)phenyl]-2-propen-1-one typically involves multiple steps, starting with the protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group. The imidazole ring is then introduced through a series of reactions involving trityl protection and subsequent deprotection steps. The final step involves the formation of the propenone moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Boc-4-piperidyl)-3-[2-(1-trityl-4-imidazolyl)phenyl]-2-propen-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but may include the use of bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-Boc-4-piperidyl)-3-[2-(1-trityl-4-imidazolyl)phenyl]-2-propen-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-Boc-4-piperidyl)-3-[2-(1-trityl-4-imidazolyl)phenyl]-2-propen-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Boc-4-piperidyl)-1H-pyrazol-4-ol: Similar in structure but with a pyrazole ring instead of an imidazole ring.

    1-(1-Boc-4-piperidyl)acetic acid: Contains a piperidine ring with a Boc protection but differs in the functional groups attached.

Uniqueness

1-(1-Boc-4-piperidyl)-3-[2-(1-trityl-4-imidazolyl)phenyl]-2-propen-1-one is unique due to its combination of a piperidine ring, an imidazole ring, and a propenone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C41H41N3O3

Molecular Weight

623.8 g/mol

IUPAC Name

tert-butyl 4-[(E)-3-[2-(1-tritylimidazol-4-yl)phenyl]prop-2-enoyl]piperidine-1-carboxylate

InChI

InChI=1S/C41H41N3O3/c1-40(2,3)47-39(46)43-27-25-32(26-28-43)38(45)24-23-31-15-13-14-22-36(31)37-29-44(30-42-37)41(33-16-7-4-8-17-33,34-18-9-5-10-19-34)35-20-11-6-12-21-35/h4-24,29-30,32H,25-28H2,1-3H3/b24-23+

InChI Key

QCANIPSWTNCRNV-WCWDXBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)/C=C/C2=CC=CC=C2C3=CN(C=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C=CC2=CC=CC=C2C3=CN(C=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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